3-(azepan-1-ylcarbonyl)-N-cyclopentyl-4-methoxybenzenesulfonamide
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Overview
Description
3-(azepan-1-ylcarbonyl)-N-cyclopentyl-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a cyclopentyl group, and a methoxybenzenesulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-N-cyclopentyl-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the azepane ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The cyclopentyl group and the methoxybenzenesulfonamide moiety are then introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylcarbonyl)-N-cyclopentyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(azepan-1-ylcarbonyl)-N-cyclopentyl-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-cyclopentyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(azepan-1-ylcarbonyl)-N-cyclopentyl-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C19H28N2O4S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-N-cyclopentyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H28N2O4S/c1-25-18-11-10-16(26(23,24)20-15-8-4-5-9-15)14-17(18)19(22)21-12-6-2-3-7-13-21/h10-11,14-15,20H,2-9,12-13H2,1H3 |
InChI Key |
QRSCVGWVWPRZMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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